

Improving the stability of recombinant Streptolysin O for assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Antilysin	
Cat. No.:	B15579465	Get Quote

Technical Support Center: Recombinant Streptolysin O (SLO)

This guide provides researchers, scientists, and drug development professionals with essential information for handling and utilizing recombinant Streptolysin O (SLO) in assays, with a focus on improving its stability and ensuring experimental consistency.

Frequently Asked Questions (FAQs)

Q1: What is recombinant Streptolysin O (SLO) and how does it work?

A1: Recombinant Streptolysin O (SLO) is a protein exotoxin originally from Streptococcus pyogenes, produced using recombinant DNA technology. It is a pore-forming cytolysin, meaning it binds to cholesterol in the plasma membrane of eukaryotic cells. After binding, SLO monomers oligomerize to form large transmembrane pores, leading to the lysis of the cell, such as the hemolysis of red blood cells. This lytic activity is the basis for its use in various assays.

Q2: Why is my recombinant SLO losing activity?

A2: SLO's activity is dependent on the reduced state of a critical thiol group within the protein. The primary cause of activity loss is the oxidation of this group, which can happen upon exposure to oxygen in solution. This inactivation is generally reversible. Activity loss can also

be caused by improper storage temperatures and repeated freeze-thaw cycles, which can lead to protein denaturation.

Q3: What are the optimal storage conditions for recombinant SLO?

A3: Optimal storage is critical for maintaining SLO activity.

- Lyophilized Powder: Store desiccated at -20°C or below. It is stable for several weeks at room temperature, but long-term storage at low temperatures is recommended.
- Reconstituted SLO: This form is much less stable. For immediate use, it can be stored at 4°C for 2-7 days, though some sources recommend using it within 5 hours. For long-term storage, add a carrier protein (e.g., 0.1% BSA or HSA), aliquot into single-use volumes to prevent freeze-thaw cycles, and store at -20°C or below. A solution of reconstituted SLO stored at 2-8°C can lose approximately 50% of its activity within 10 days.

Q4: What is the role of reducing agents like DTT or TCEP with SLO?

A4: Reducing agents are essential for activating and maintaining the hemolytic activity of SLO. SLO is a thiol-activated toxin, meaning its activity depends on a sulfhydryl group being in a reduced state.[1] Agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) reverse the oxidation of this group, ensuring the protein is in its active conformation for assays. The activity of SLO is significantly increased in the presence of these agents.

Q5: Should I use DTT or TCEP as the reducing agent?

A5: Both DTT and TCEP are effective. However, TCEP offers several advantages: it is more stable than DTT, especially in the presence of contaminating metal ions, is effective over a broader pH range, and is less likely to interfere with certain labeling techniques (e.g., maleimides) if they are part of your experimental design.[2][3] If you are experiencing issues with DTT, switching to TCEP may improve stability and consistency.

Quantitative Stability Data

While extensive quantitative data is limited, the following table summarizes the known stability characteristics of recombinant SLO based on product datasheets and literature.

Storage Format	Temperature	Recommended Duration	Key Additives	Expected Stability & Notes
Lyophilized	Room Temp.	Up to 3 weeks	N/A	High stability, but intended for shipping/short-term.
-20°C	Up to 3 years	N/A	Very high stability. Recommended for long-term storage.	
Reconstituted	2-8°C	2-7 days	None	Low stability. A ~50% loss of activity can occur within 10 days.
4°C	< 5 hours	None	Low stability. Recommended for immediate use only to ensure maximal activity.	
-20°C	Months	0.1% BSA or HSA	Medium-High stability. Aliquoting is critical to avoid freeze-thaw cycles.	_

Key Experimental Protocols Standard Hemolysis Assay Protocol

This protocol is a standard method for determining the hemolytic activity of SLO.

Troubleshooting & Optimization

1. Reagent and Sample Preparation:

- Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
- Reducing Buffer: Assay Buffer containing a reducing agent. Prepare fresh. Common concentrations are 10-40 mM DTT or 1-5 mM TCEP.
- Red Blood Cell (RBC) Suspension:
- Centrifuge whole blood (human or rabbit) at low speed (e.g., 500 x g) for 5 minutes.
- Aspirate the supernatant and gently resuspend the RBC pellet in a 10-fold volume of cold PBS.
- Repeat the wash step two more times.
- After the final wash, resuspend the RBCs to create a 2% (v/v) suspension in cold PBS.
- SLO Working Solution: Reconstitute lyophilized SLO in cold, sterile water to a stock concentration (e.g., 1 mg/mL). Immediately before use, dilute the stock SLO in the Reducing Buffer to the desired starting concentration for your titration.
- Controls:
- 0% Lysis Control (Blank): RBCs incubated with Assay Buffer only.
- 100% Lysis Control: RBCs incubated with distilled water.

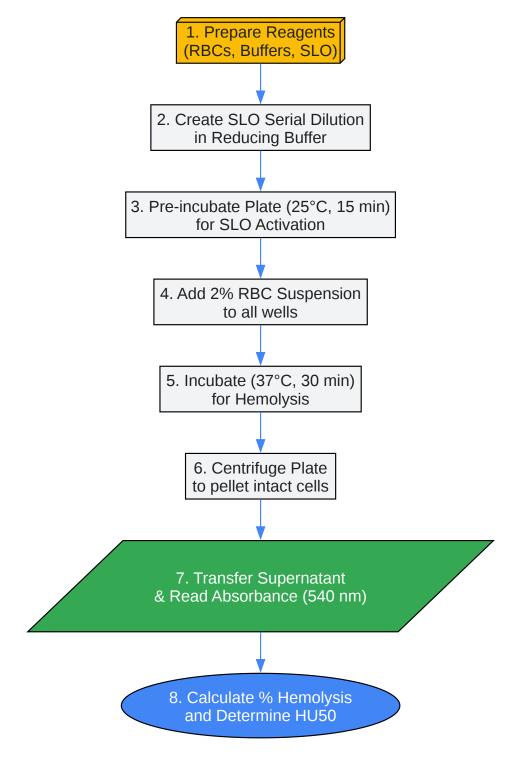
2. Assay Procedure (96-well plate format):

- Add 100 μL of Reducing Buffer to multiple wells of a microtiter plate.
- Add 100 μL of your prepared SLO Working Solution to the first well and mix.
- Perform a serial dilution (e.g., 2-fold) by transferring 100 μL from the first well to the second, mixing, and repeating across the plate.
- Leave at least one well with only 100 μL of Reducing Buffer as a blank for the SLO titration.
- Pre-incubate the plate at 25°C for 15 minutes to allow for SLO activation.
- Add 50 µL of the 2% RBC suspension to all wells (including controls).
- Incubate the plate at 37°C for 30 minutes.
- Centrifuge the plate (e.g., 1000 x g for 5 minutes) to pellet intact RBCs.
- Carefully transfer 100 μL of the supernatant from each well to a new flat-bottom plate.
- Read the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

3. Data Analysis:

- Calculate the percentage of hemolysis for each SLO concentration relative to the controls: %
 Hemolysis = 100 * (Abs_sample Abs_0%_lysis) / (Abs_100%_lysis Abs_0%_lysis)
- Determine the Hemolytic Unit (HU50), which is the concentration of SLO that causes 50% hemolysis.

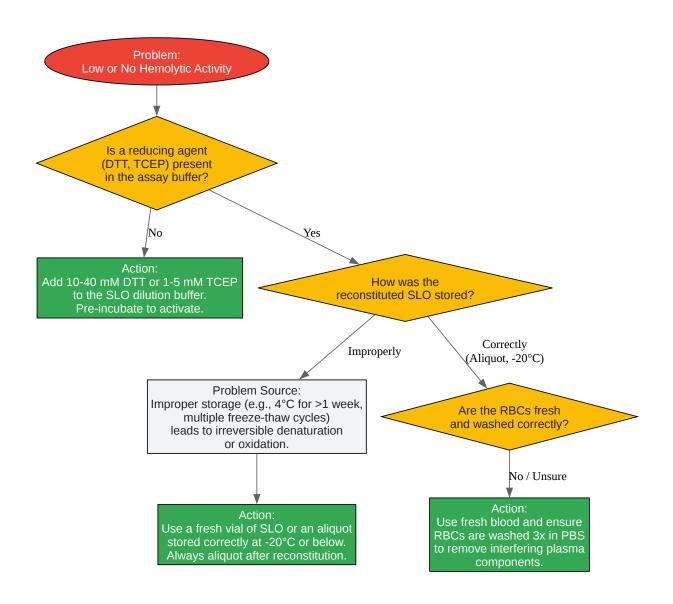
Visual Guides and Workflows Mechanism of SLO Action



Click to download full resolution via product page

Caption: Mechanism of Streptolysin O (SLO) pore formation on a host cell membrane.

Hemolysis Assay Workflow


Click to download full resolution via product page

Caption: Step-by-step experimental workflow for a typical SLO hemolysis assay.

Troubleshooting Guide

Inconsistent or unexpected results in SLO assays often trace back to protein instability. Use this guide to diagnose potential issues.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. New hemolytic method for determination of antistreptolysin O in whole blood PMC [pmc.ncbi.nlm.nih.gov]
- 2. mstechno.co.jp [mstechno.co.jp]
- 3. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Improving the stability of recombinant Streptolysin O for assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579465#improving-the-stability-of-recombinantstreptolysin-o-for-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com